

An In-depth Technical Guide to the Physical Properties of 3-Bromocyclooctene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromocyclooctene

Cat. No.: B2537071

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Bromocyclooctene** (CAS No. 7422-06-2). While experimental data for some physical constants of this compound are not readily available in public literature, this document compiles the existing information, including its molecular structure, weight, and qualitative descriptions. Furthermore, this guide outlines detailed, standard experimental protocols for the determination of key physical properties such as boiling point, density, and refractive index, which can be applied to **3-Bromocyclooctene** in a laboratory setting. The guide also illustrates the primary synthesis route and key synthetic applications of **3-Bromocyclooctene**, supported by diagrams generated using the DOT language, to provide a practical reference for its use in organic synthesis and drug development.

Introduction

3-Bromocyclooctene is a halogenated cycloalkene that serves as a valuable intermediate in organic synthesis.^[1] Its structure, featuring a reactive bromine atom and a double bond within an eight-membered ring, allows for a variety of chemical transformations. This makes it a useful building block for the synthesis of more complex molecules, including pharmaceuticals and fragrance compounds.^{[1][2]} This guide aims to consolidate the available data on the physical properties of **3-Bromocyclooctene** and to provide detailed methodologies for their experimental determination.

Molecular and Physical Properties

The fundamental molecular and physical characteristics of **3-Bromocyclooctene** are summarized in the tables below. It is important to note that while some properties like molecular formula and weight are well-established, specific experimental values for properties such as boiling point, density, and refractive index are not consistently reported in publicly accessible databases.[\[1\]](#)[\[3\]](#)

Table 1: General Properties of 3-Bromocyclooctene

Property	Value	Source(s)
Chemical Name	3-Bromocyclooctene	[4]
CAS Number	7422-06-2	[2] [4]
Molecular Formula	C ₈ H ₁₃ Br	[1] [4]
Molecular Weight	189.09 g/mol	[4]
Appearance	Colorless liquid with a pungent odor	[1]
Solubility	Soluble in organic solvents	[1]

Table 2: Quantitative Physical Properties of 3-Bromocyclooctene

Property	Reported Value	Notes
Boiling Point	N/A	Data for the related compound 3-Bromocyclohexene is 57-58 °C at 12 mmHg. [5]
Melting Point	N/A	The compound is a liquid at room temperature.
Density	N/A	Data for the related compound 3-Bromocyclohexene is 1.4 g/mL at 25 °C. [5]
Refractive Index	N/A	Data for the related compound 3-Bromocyclohexene is n _{20/D} 1.528.

N/A: Not Available in the searched literature.

Synthesis and Chemical Reactivity

3-Bromocyclooctene is primarily synthesized through the allylic bromination of cyclooctene, typically using N-bromosuccinimide (NBS) as the bromine source. This reaction is a standard method for introducing a bromine atom at a position adjacent to a double bond.

The reactivity of **3-Bromocyclooctene** makes it a versatile intermediate. The bromine atom can be displaced in nucleophilic substitution reactions, and it can participate in coupling reactions. For example, it is used in the synthesis of cyclooctenyl ketones, which are valued in the fragrance industry.[\[6\]](#)

Diagram 1: Synthesis of 3-Bromocyclooctene

Caption: Synthesis of **3-Bromocyclooctene** from Cyclooctene.

Diagram 2: Application in Grignard Reaction

Caption: Use of **3-Bromocyclooctene** in a Grignard Reaction.

Experimental Protocols for Physical Property Determination

Given the absence of readily available experimental data for **3-Bromocyclooctene**, the following section provides detailed, standard operating procedures for determining the boiling point, density, and refractive index of a liquid organic compound. These protocols are generally applicable and can be adapted for the characterization of **3-Bromocyclooctene**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

- Heating mantle or oil bath
- Round-bottom flask (10-25 mL)
- Distillation head with a condenser
- Thermometer (calibrated)
- Receiving flask
- Boiling chips
- Clamps and stand

Procedure:

- Place a few boiling chips in the round-bottom flask.
- Add approximately 5-10 mL of **3-Bromocyclooctene** to the flask.
- Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

- Begin heating the flask gently.
- Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
- For distillation under reduced pressure, a vacuum pump is connected to the distillation apparatus, and the pressure is monitored with a manometer.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume (e.g., 5 or 10 mL)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath

Procedure:

- Clean and dry the pycnometer thoroughly.
- Weigh the empty, dry pycnometer and record its mass (m_1).
- Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.
- Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water (m_2).
- Empty and dry the pycnometer.
- Fill the pycnometer with **3-Bromocyclooctene**, bring it to the same constant temperature, adjust the volume, dry the exterior, and weigh it (m_3).
- The density of **3-Bromocyclooctene** (ρ_{sample}) can be calculated using the following formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ where ρ_{water} is the density of water

at the measurement temperature.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Dropper or pipette
- Lint-free tissue
- Calibration standard (e.g., distilled water or a standard of known refractive index)

Procedure:

- Turn on the refractometer and the constant temperature water bath, setting it to the desired temperature (e.g., 20 °C).
- Calibrate the refractometer using a standard of known refractive index.
- Open the prism of the refractometer and clean the surfaces with a suitable solvent (e.g., ethanol or acetone) and a lint-free tissue.
- Place a few drops of **3-Bromocyclooctene** onto the lower prism.
- Close the prisms firmly.
- Look through the eyepiece and adjust the coarse and fine controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.
- Read the refractive index from the scale.
- Clean the prisms thoroughly after the measurement.

Conclusion

3-Bromocyclooctene is a key synthetic intermediate with established utility in the chemical industry. While a complete set of experimentally determined physical properties is not readily available in the literature, this guide provides the known information and outlines standard, reliable methods for determining the missing data. The provided synthesis and reaction diagrams offer a clear visual representation of its chemical behavior, aiding researchers and developers in its practical application. The protocols and information contained herein are intended to serve as a valuable resource for the scientific community engaged in organic synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 7422-06-2,Cyclooctene, 3-bromo- | lookchem [lookchem.com]
- 2. Cyclooctene, 3-bromo- | 7422-06-2 [chemicalbook.com]
- 3. 3-bromocyclooctene | CAS#:7422-06-2 | Chemsoc [chemsoc.com]
- 4. 3-Bromocyclooctene | C8H13Br | CID 549150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-BROMOCYCLOHEXENE CAS#: 1521-51-3 [m.chemicalbook.com]
- 6. 1-Cyclooctene, 3-bromo- () for sale [vulcanchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Bromocyclooctene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2537071#physical-properties-of-3-bromocyclooctene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com